molecular formula C23H24N2O5S B3543538 N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide

N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide

Cat. No.: B3543538
M. Wt: 440.5 g/mol
InChI Key: JKKSHVFXVLQDAK-UHFFFAOYSA-N
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Description

Compounds like this one typically belong to the class of organic compounds known as amides. These are organic compounds that contain a functional group with the structure -C(=O)NHR’, where R and R’ can be a variety of atoms and groups of atoms .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of an acid chloride with an amine to form the amide. The specific synthesis would depend on the exact structures of the starting materials .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The exact structure would depend on the specific atoms and groups in the compound .


Chemical Reactions Analysis

Amides can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with various reagents. The specific reactions would depend on the exact structure of the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using a variety of techniques, including melting point determination, boiling point determination, and various spectroscopic methods. These properties would depend on the exact structure of the compound .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system in which it is acting. For example, some amides act as inhibitors of enzymes, while others may interact with cell membranes or DNA .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. Some amides are relatively safe, while others can be toxic or hazardous. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on a compound would depend on its properties and potential applications. For example, if the compound has medicinal properties, future research might focus on developing it into a drug .

Properties

IUPAC Name

2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-17-7-6-8-18(15-17)24-23(26)16-25(21-9-4-5-10-22(21)30-3)31(27,28)20-13-11-19(29-2)12-14-20/h4-15H,16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKSHVFXVLQDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide
Reactant of Route 4
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Reactant of Route 4
N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide

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